

solubility and stability of methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Cat. No.: B1454562

[Get Quote](#)

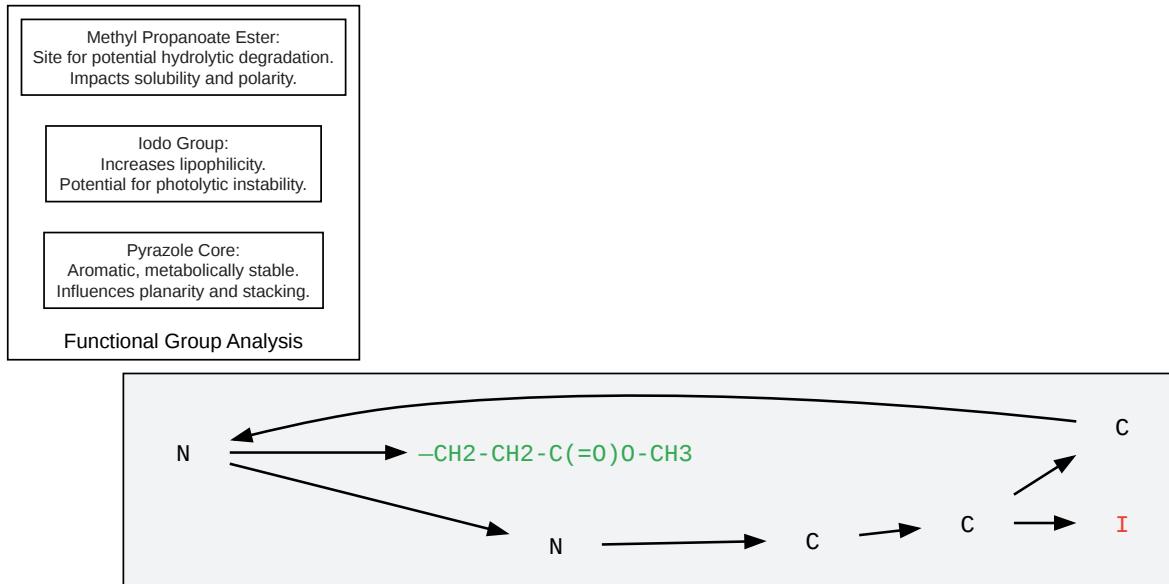
An In-depth Technical Guide to the Solubility and Stability of **Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate**

Foreword: The Imperative of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility and chemical stability stand as two of the most critical hurdles that can dictate the fate of a development program. A molecule with compelling biological activity is of little therapeutic value if it cannot be dissolved for formulation, absorbed by the body, or remain intact during storage and administration.

This guide is designed for the practicing researcher, scientist, and drug development professional. It moves beyond theoretical discussions to provide a practical, in-depth framework for the comprehensive evaluation of **Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate**. The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.^{[1][2]} This specific iodo-substituted propanoate derivative represents a valuable building block, yet its inherent characteristics—an aromatic heterocyclic core, a potentially labile ester, and a photosensitive carbon-iodine bond—necessitate a rigorous and proactive characterization strategy.

As your Senior Application Scientist, my objective is not to present a rigid set of instructions but to illuminate the causality behind each experimental choice. We will explore not just how to perform these critical assays, but why they are structured as they are, how to interpret the data with a forward-looking perspective, and how these foundational insights directly influence crucial decisions in lead optimization, formulation development, and regulatory submission.


Compound Profile: Structural Insights into Physicochemical Behavior

A molecule's structure is the blueprint for its behavior. Before embarking on experimental analysis, a thorough examination of the functional groups within **Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate** provides predictive insights into its potential strengths and liabilities.

Chemical Identifiers:

Property	Value
IUPAC Name	methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate
CAS Number	1175275-82-7 [3]
Molecular Formula	C ₇ H ₉ IN ₂ O ₂

| Molecular Weight | 280.06 g/mol [\[4\]](#) |

[Click to download full resolution via product page](#)

Caption: Key functional groups of the target molecule.

- Pyrazole Core: This five-membered aromatic heterocycle is a bioisostere for benzene and other rings, often introduced to improve physicochemical properties like lipophilicity and water solubility.^[5] The two nitrogen atoms can act as hydrogen bond acceptors, while the ring itself is generally stable to oxidation.^[6]
- Methyl Propanoate Ester: The ester functional group is a primary site of concern for chemical stability. It is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into the corresponding carboxylic acid and methanol.^[7] This liability is a critical focus of forced degradation studies.

- 4-Iodo Substituent: The iodine atom significantly increases the molecular weight and lipophilicity of the compound. From a stability perspective, the carbon-iodine bond is the weakest of the carbon-halogen bonds and can be susceptible to cleavage, particularly upon exposure to light (photolysis).[8] This makes photostability testing a non-negotiable aspect of its characterization.

Solubility Profiling: A Phased Approach from Screening to Optimization

Aqueous solubility is a master variable that impacts everything from in vitro assay reliability to in vivo bioavailability.[9] A phased approach is employed, using high-throughput kinetic assays for early screening and more resource-intensive thermodynamic assays for definitive characterization during lead optimization.[10]

The Rationale: Kinetic vs. Thermodynamic Solubility

Understanding the distinction between these two measurements is crucial for making informed decisions.

- Kinetic Solubility: This is a measure of how quickly a compound precipitates out of a solution when added from a high-concentration organic stock (typically DMSO).[10][11] It is a high-throughput, cost-effective assay ideal for the early discovery phase to quickly flag compounds with potential solubility liabilities.[11] However, it often overestimates the true solubility because the compound may not have had sufficient time to form its most stable, crystalline state, instead precipitating as an amorphous solid.[12]
- Thermodynamic Solubility: This is the true equilibrium solubility. It measures the maximum concentration of a compound that can be dissolved in a solvent when the dissolved state is in equilibrium with an excess of the most stable solid form of the compound.[9][13] This is the "gold standard" measurement, critical for late-stage lead optimization and pre-formulation, as it dictates the maximum achievable concentration for dosing.[10]

Caption: A strategic workflow for solubility assessment.

Experimental Protocol: Kinetic Solubility by Nephelometry

This method is chosen for its speed and suitability for screening large numbers of compounds. It measures the light scattered by precipitate formed as the compound is introduced into an aqueous buffer.

Methodology:

- Stock Solution Preparation: Prepare a 10 mM stock solution of **methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate** in 100% DMSO.
- Assay Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., pH 7.4 Phosphate-Buffered Saline, PBS).
- Compound Addition: Use a liquid handler to dispense small volumes of the DMSO stock solution into the buffer-filled wells to achieve a range of final concentrations (e.g., 1-200 μ M), ensuring the final DMSO concentration is low and consistent (e.g., $\leq 1\%$).
- Incubation: Shake the plate for 1-2 hours at room temperature to allow for precipitation.
- Measurement: Read the plate on a nephelometer, which measures the intensity of light scattered by any solid particles.
- Data Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This is the definitive method for determining equilibrium solubility, providing data that is crucial for formulation development.

Methodology:

- Sample Preparation: Add an excess amount of solid **methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate** (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 2.0, 6.5, 7.4 to simulate physiological conditions).

- **Equilibration:** Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
- **Phase Separation:** After equilibration, separate the undissolved solid from the solution. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.
- **Quantification:** Accurately dilute an aliquot of the clear filtrate with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating RP-HPLC-UV method (see Section 3.2).
- **Calculation:** Determine the concentration against a standard curve prepared from a known concentration of the compound.

Data Presentation

Results should be collated into a clear, concise table.

Buffer (pH)	Temperature (°C)	Solubility (µg/mL)	Solubility (µM)	Method
PBS (7.4)	25	Value	Value	Kinetic
SGF (2.0)	37	Value	Value	Thermodynamic
FaSSIF (6.5)	37	Value	Value	Thermodynamic
PBS (7.4)	37	Value	Value	Thermodynamic

Stability Assessment: Probing for Molecular Liabilities via Forced Degradation

Forced degradation, or stress testing, is a regulatory requirement and a scientific necessity.[\[14\]](#) It involves subjecting the compound to conditions more severe than those it would encounter during storage or use to identify likely degradation products and pathways.[\[15\]](#) This knowledge is paramount for developing stability-indicating analytical methods, selecting appropriate packaging, and defining storage conditions and shelf life.[\[15\]](#)[\[16\]](#)

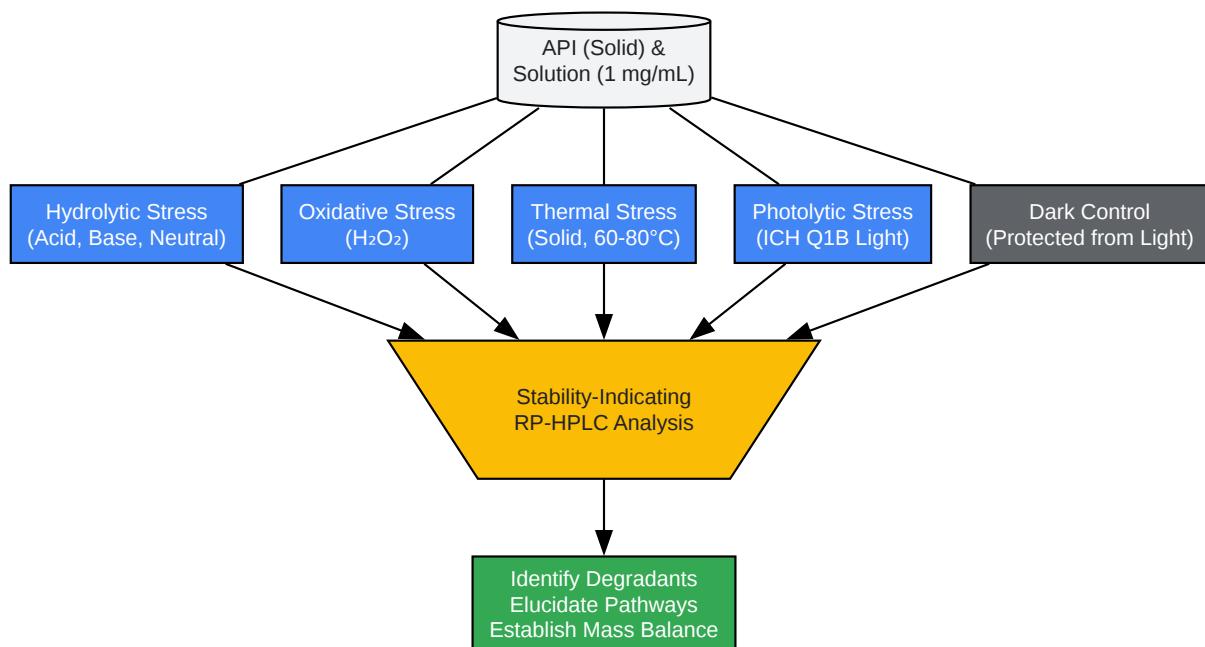


Fig. 3: Forced Degradation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for a comprehensive forced degradation study.

The Causality of Stress Conditions

The choice of stressors is not arbitrary; each is selected to probe a specific chemical liability predicted by the molecule's structure. The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products that obscure the primary pathways.[17]

- Acid/Base Hydrolysis: Directly targets the methyl propanoate ester linkage. Basic conditions are often more aggressive for ester hydrolysis.
- Oxidation: Probes for susceptibility to oxidative degradation. The electron-rich pyrazole ring could be a potential site.
- Thermal: Assesses the intrinsic stability of the molecule in the solid state at elevated temperatures, relevant for storage and shipping.[18]

- Photostability: Essential due to the C-I bond. A dark control is mandatory to differentiate between light-induced degradation and thermal degradation occurring during the light exposure period.[8]

General Protocol for Forced Degradation Studies

Preparation:

- Prepare a solution of **methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate** at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).[17]
- For solid-state studies, use the neat API.

Stress Conditions:

- Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
- Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a shorter period, as base hydrolysis is often faster.
- Neutral Hydrolysis: Mix the stock solution with purified water. Heat at a controlled temperature (e.g., 60°C).
- Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature.
- Thermal Degradation (Solid): Place the solid API in a controlled temperature oven (e.g., 80°C).
- Photostability (ICH Q1B): Expose the solid API and its solution in transparent containers to a calibrated light source providing a minimum overall illumination of 1.2 million lux-hours and an integrated near-UV energy of 200 watt-hours/m².[19] Simultaneously, run a dark control sample wrapped in aluminum foil under the same temperature conditions.[8]

Analysis:

- At appropriate time points, withdraw samples. For acid/base samples, neutralize them before analysis.
- Analyze all samples (stressed, control, and a time-zero standard) using a validated stability-indicating RP-HPLC method.
- Method Parameters (Example):
 - Column: C18, 4.6 x 150 mm, 5 µm
 - Mobile Phase: Gradient of 0.1% Trifluoroacetic Acid in Water (A) and Acetonitrile (B)
 - Flow Rate: 1.0 mL/min
 - Detection: UV Diode Array Detector (DAD) to assess peak purity and detect degradants with different chromophores.
 - Column Temperature: 30°C

Data Presentation and Interpretation

The results are best summarized in a table to facilitate comparison across conditions.

Stress Condition	Time (hr)	% Assay of Parent	% Degradation	No. of Degradants	RRT of Major Degradants
0.1 N HCl, 60°C	24	Value	Value	Value	Value
0.1 N NaOH, RT	8	Value	Value	Value	Value
3% H ₂ O ₂ , RT	24	Value	Value	Value	Value
Thermal (Solid), 80°C	72	Value	Value	Value	Value
Photolytic (ICH Q1B)	Exposure	Value	Value	Value	Value
Dark Control	Exposure	Value	Value	Value	Value

Interpretation:

- Mass Balance: The sum of the parent compound assay and the total percentage of all degradation products should be close to 100%, demonstrating that the analytical method can account for all components.
- Pathway Elucidation: The conditions that cause significant degradation point to the molecule's primary liabilities. For example, a single major degradant under basic conditions with a different retention time and UV spectrum likely corresponds to the hydrolyzed carboxylic acid.
- Method Validation: The ability to resolve the parent peak from all degradation product peaks confirms the specificity of the HPLC method, making it "stability-indicating."

Strategic Implications for Drug Development

The data generated from these studies are not merely academic exercises; they are foundational pillars for strategic decision-making:

- Lead Optimization: If solubility is unacceptably low, medicinal chemists can prioritize strategies to introduce polar functional groups. If a specific stability liability is identified (e.g., hydrolysis), the ester might be replaced with a more stable isostere, such as an amide.
- Formulation Development: Poor aqueous solubility may necessitate enabling formulation strategies like amorphous solid dispersions or lipid-based formulations. Knowledge of pH-dependent stability is critical for developing liquid formulations, dictating the required buffer system and pH range.[20]
- Packaging and Storage: Demonstrated photolability mandates the use of light-protective packaging (e.g., amber vials, opaque blister packs).[8] Thermal instability will dictate specific storage temperature requirements (e.g., "store at controlled room temperature" or "refrigerate").

Conclusion

The systematic evaluation of solubility and stability for a novel chemical entity like **Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate** is a cornerstone of responsible and efficient drug development. By employing a phased approach to solubility assessment and a mechanistically driven strategy for forced degradation studies, researchers can build a comprehensive physicochemical profile. This profile serves not as a final judgment but as a predictive tool—one that enables proactive problem-solving, informs rational molecular design, guides formulation strategy, and ultimately de-risks the long and complex path to clinical application. The insights gained are indispensable for ensuring that a molecule with therapeutic promise has the greatest possible chance of becoming a safe and effective medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1175275-82-7 Cas No. | Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate | Matrix Scientific [matrixscientific.com]
- 4. 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid [cymitquimica.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. Buy Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate [smolecule.com]
- 8. q1scientific.com [q1scientific.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. ovid.com [ovid.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. rjptonline.org [rjptonline.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acdlabs.com [acdlabs.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. mdpi.com [mdpi.com]
- 19. database.ich.org [database.ich.org]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [solubility and stability of methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1454562#solubility-and-stability-of-methyl-3-4-iodo-1h-pyrazol-1-yl-propanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com